

Application Notes and Protocols for IK-862, a Selective TACE Inhibitor

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Compound of Interest		
Compound Name:	IK-862	
Cat. No.:	B1674431	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

IK-862 is a potent and selective inhibitor of TNF- α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic processing and release of the pro-inflammatory cytokine, tumor necrosis factoralpha (TNF- α), from its membrane-bound precursor. By inhibiting TACE, **IK-862** effectively blocks the production of soluble TNF- α , a critical mediator of inflammation. This property makes **IK-862** a valuable research tool for studying the roles of TACE and TNF- α in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer. These application notes provide detailed protocols for the dissolution and storage of **IK-862**, as well as an overview of the signaling pathway it modulates.

Chemical Information



Property	Value
IUPAC Name	(2R)-N-hydroxy-2-[(R)-[2-(6-methyl-pyrazolo[1,5-a]pyrimidin-2-yl)-phenyl]-(4-phenyl-piperazin-1-yl)-methyl]-succinamide
CAS Number	478911-60-3
Molecular Formula	C25H27N3O4
Molecular Weight	433.5 g/mol

Dissolution Protocol

The solubility of **IK-862** can vary depending on the solvent. It is recommended to prepare a concentrated stock solution in an organic solvent, which can then be further diluted with aqueous buffers or cell culture media for experimental use.

Recommended Solvents and Stock Solution Preparation:

For optimal results, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of **IK-862**.

Protocol for Preparing a 40 mg/mL Stock Solution:

- Weigh out the desired amount of IK-862 powder using an analytical balance in a sterile environment.
- To prepare a 40 mg/mL stock solution, dissolve 2 mg of IK-862 in 50 μL of high-purity DMSO.
- Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
- Visually inspect the solution to ensure there are no undissolved particles.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.



Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Solubility Data:

Solvent	Concentration
DMSO	≥ 40 mg/mL

Further quantitative solubility data in other solvents such as ethanol or aqueous buffers is not readily available. It is recommended to perform small-scale solubility tests before preparing large volumes of solutions in alternative solvents.

Storage and Stability

Proper storage of IK-862 is crucial to maintain its chemical integrity and biological activity.

Storage Conditions:

Form	Storage Temperature	Shelf Life
Solid Powder	-20°C	3 years[1]
In Solvent (e.g., DMSO)	-80°C	1 year[1]

Storage Recommendations:

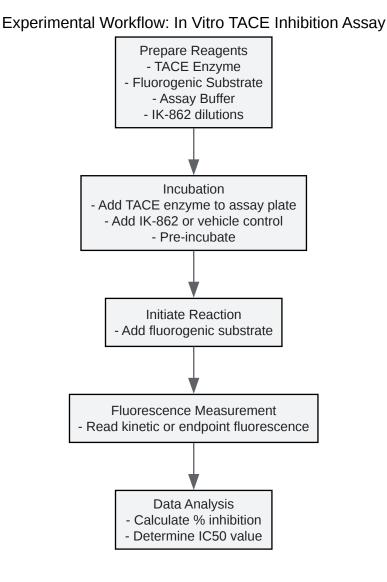
- Solid Form: Store the vial of IK-862 powder at -20°C in a desiccator to protect it from moisture.[1]
- Stock Solutions: Aliquoted stock solutions in DMSO should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. It is best practice to use a fresh aliquot for each experiment.

Experimental Protocols

In Vitro TACE Inhibition Assay (General Protocol):



This protocol provides a general workflow for assessing the inhibitory activity of **IK-862** on TACE in a cell-free enzymatic assay.



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Caption: A generalized workflow for determining the in vitro inhibitory activity of **IK-862** against TACE.

Methodology:

- Reagent Preparation:
 - Prepare a series of dilutions of IK-862 in the appropriate assay buffer. The final concentration of DMSO should be consistent across all wells.

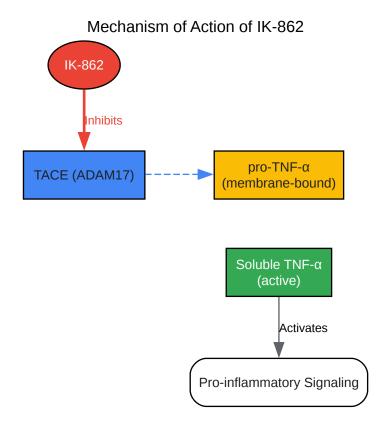


- Dilute the recombinant TACE enzyme to the desired concentration in assay buffer.
- Prepare the fluorogenic TACE substrate according to the manufacturer's instructions.
- Assay Procedure:
 - Add the diluted TACE enzyme to the wells of a microplate.
 - Add the diluted IK-862 or vehicle control (DMSO) to the respective wells.
 - Pre-incubate the enzyme and inhibitor for a specified period at the optimal temperature for the enzyme (e.g., 37°C).
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths. The signal can be read kinetically over time or as an endpoint measurement after a fixed incubation period.
- Data Analysis:
 - Subtract the background fluorescence (wells without enzyme) from all readings.
 - Calculate the percentage of TACE inhibition for each concentration of IK-862 relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the IK-862 concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

IK-862 exerts its effect by directly inhibiting the enzymatic activity of TACE (ADAM17). This prevents the cleavage of membrane-bound pro-TNF- α into its soluble, active form.





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Caption: **IK-862** inhibits TACE, preventing the release of soluble TNF- α and subsequent proinflammatory signaling.

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References

• 1. IK-862 | TACE inhibitor | TargetMol [targetmol.com]







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